molecular formula C32H26S B12522287 2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene CAS No. 653599-35-0

2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene

Cat. No.: B12522287
CAS No.: 653599-35-0
M. Wt: 442.6 g/mol
InChI Key: UMYAWNIQMQHBBI-UHFFFAOYSA-N
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Description

2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene is a complex organic compound with the chemical formula C₃₂H₂₆S This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a benzylsulfanyl group and a fluorene moiety

Preparation Methods

The synthesis of 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative with a benzylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a naphthalene compound is reacted with benzylthiol in the presence of a base.

    Coupling with Fluorene: The naphthalene derivative is then coupled with a fluorene compound. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the naphthalene derivative is reacted with a fluorene boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial production methods for this compound would likely involve optimization of these reactions to increase yield and purity, as well as scaling up the processes to meet industrial demands .

Chemical Reactions Analysis

2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while electrophilic substitution could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound can engage in intramolecular charge transfer, which is facilitated by the conjugated π-system spanning the naphthalene and fluorene moieties. This charge transfer can influence the compound’s optical and electronic properties, making it useful in various applications .

Comparison with Similar Compounds

Similar compounds to 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene include other naphthalene and fluorene derivatives. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting electronic properties, which make it particularly suitable for certain optoelectronic applications .

Properties

CAS No.

653599-35-0

Molecular Formula

C32H26S

Molecular Weight

442.6 g/mol

IUPAC Name

2-(6-benzylsulfanylnaphthalen-2-yl)-9,9-dimethylfluorene

InChI

InChI=1S/C32H26S/c1-32(2)30-11-7-6-10-28(30)29-17-15-26(20-31(29)32)23-12-13-25-19-27(16-14-24(25)18-23)33-21-22-8-4-3-5-9-22/h3-20H,21H2,1-2H3

InChI Key

UMYAWNIQMQHBBI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)SCC6=CC=CC=C6)C

Origin of Product

United States

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